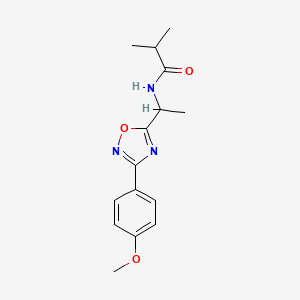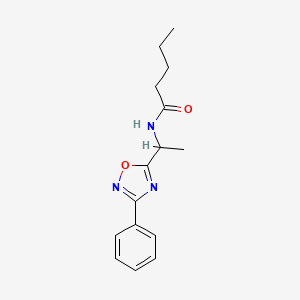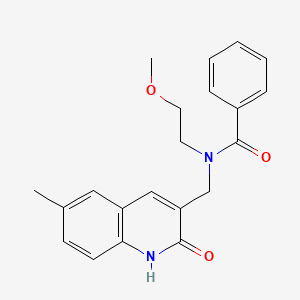
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide, also known as HMQE, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and viral replication. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and inhibition of oncogenes, resulting in the inhibition of cancer cell growth. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has also been found to inhibit the activity of viral RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and modulate immune responses. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has also been found to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
The advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide in lab experiments include its small size, which allows for easy penetration of cell membranes, and its ability to target specific enzymes involved in cancer cell growth and viral replication. However, the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide in lab experiments include its low solubility in water, which can make it difficult to administer, and its potential toxicity at high concentrations.
未来方向
There are several future directions for the scientific research of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer and viral infections. Another direction is to study its mechanism of action in more detail to better understand how it inhibits cancer cell growth and viral replication. Additionally, further studies are needed to determine the optimal dosage and administration route of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide for therapeutic use.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with benzoyl chloride, followed by the reaction with 2-methoxyethylamine. The final product is obtained through purification and isolation.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has shown promising results in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been tested in vitro on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has shown significant inhibition of cancer cell growth. It has also been found to inhibit the replication of the influenza virus.
属性
IUPAC Name |
N-(2-methoxyethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-8-9-19-17(12-15)13-18(20(24)22-19)14-23(10-11-26-2)21(25)16-6-4-3-5-7-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSINPUQFSVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCOC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

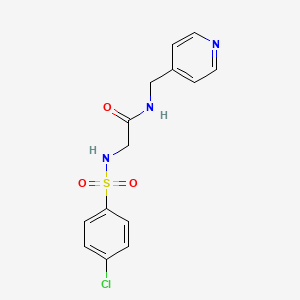

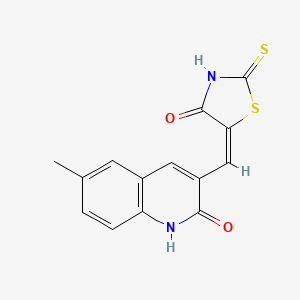
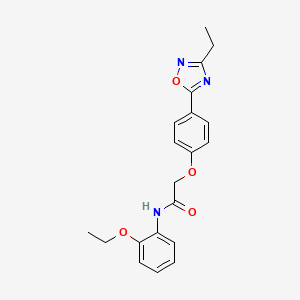



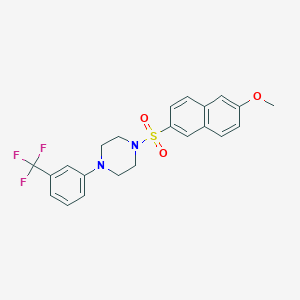
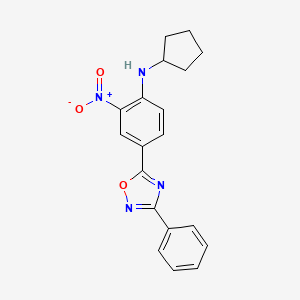

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7687609.png)
